molecular formula C14H21NO2 B1619278 N,N-Diisopropyl-4-methoxybenzamide CAS No. 79606-43-2

N,N-Diisopropyl-4-methoxybenzamide

Cat. No. B1619278
CAS RN: 79606-43-2
M. Wt: 235.32 g/mol
InChI Key: IZNMHGFRJFLYSK-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-4-methoxybenzamide is a chemical compound with the molecular formula C14H21NO2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of N,N-Diisopropyl-4-methoxybenzamide can be achieved using readily available base LDA (lithium diisopropylamide) . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .


Molecular Structure Analysis

The molecular structure of N,N-Diisopropyl-4-methoxybenzamide consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)12-6-8-13(17-5)9-7-12/h6-11H,1-5H3 .


Physical And Chemical Properties Analysis

The molecular weight of N,N-Diisopropyl-4-methoxybenzamide is 235.32 g/mol . It has a topological polar surface area of 29.5 Ų .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

N,N-Diisopropyl-4-methoxybenzamide and its derivatives play a significant role in chemical synthesis, particularly in catalysis. For instance, Rakshit et al. (2011) demonstrated the use of N-methoxybenzamides in Rh(III)-catalyzed oxidative olefination, highlighting their effectiveness in C-H bond activation processes (Rakshit, Grohmann, Besset, & Glorius, 2011). Similarly, Tan et al. (2014) developed a Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides to synthesize 4-aminoisoquinolone derivatives, underlining the utility of these compounds in creating valuable chemical structures under mild conditions (Tan, Huang, Wu, Zhang, & You, 2014).

2. Pharmaceutical Research

In pharmaceutical research, derivatives of N,N-Diisopropyl-4-methoxybenzamide have been explored for their potential therapeutic applications. For example, Chan et al. (1998) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with promising anticonvulsant activity in animal models through high-throughput screening (Chan, Hadley, Harling, Herdon, Jerman, Orlek, Stean, Thompson, Upton, & Ward, 1998). Additionally, Haydon et al. (2010) investigated 3-Methoxybenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, leading to the identification of compounds with improved pharmaceutical properties and potential as antistaphylococcal agents (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

3. Material Science and Physical Chemistry

N,N-Diisopropyl-4-methoxybenzamide derivatives have also been explored in material science and physical chemistry. For instance, Sawale et al. (2016) studied the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with similar structural features, to understand its physicochemical properties in different solutions (Sawale, Kalyankar, George, & Deosarkar, 2016).

Future Directions

A recent paper discusses the direct alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by the readily available base LDA (lithium diisopropylamide) . This approach could open up new possibilities for the synthesis of related compounds .

properties

IUPAC Name

4-methoxy-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)12-6-8-13(17-5)9-7-12/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNMHGFRJFLYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877625
Record name BENZAMIDE, 4-METHOXY-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropyl-4-methoxybenzamide

CAS RN

79606-43-2
Record name 4-Methoxy-N,N-bis(isopropyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079606432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 79606-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404046
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZAMIDE, 4-METHOXY-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diisopropyl-4-methoxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9CC95HW3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Xiao, Z Tang, K Wang, H Chen, Q Guo… - The Journal of …, 2018 - ACS Publications
A sequential one-pot process for chemoselectively reducing sterically demanding N,N-diisopropylamides to aldehydes has been developed. In this reaction, amides are activated with …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
X Xue, J Xu, L Zhang, C Xu, Y Pan, L Xu… - Advanced Synthesis …, 2016 - Wiley Online Library
A rhodium(III)‐catalyzed direct ortho CH bond olefination of arenes, including but not limited to benzamides, arylpyridines and indoles, with a variety of unactivated aliphatic olefins …
E Alonso, DJ Ramón, M Yus - Tetrahedron, 1998 - Elsevier
The reaction of N,N-disubstituted benzamide derivatives 1 with lithium and a catalytic amount of naphthalene (4 mol %) in the presence of carbonyl compounds (Barbier-type conditions) …
S Srinivas Kotha, S Badigenchala… - Advanced Synthesis & …, 2015 - Wiley Online Library
An efficient, green and first catalytic process has been developed for the direct synthesis of amides from readily available petroleum by‐products (methylarenes) and amines using an …
KE Fairfull-Smith, ID Jenkins… - Organic & biomolecular …, 2004 - pubs.rsc.org
Two novel dehydrating reagents 3 and 4, based on a phosphonium anhydride and an oxyphosphonium triflate respectively, were prepared by reaction of the corresponding polymer-…
Number of citations: 31 0-pubs-rsc-org.brum.beds.ac.uk
SR Huq, S Shi, R Diao, M Szostak - The Journal of Organic …, 2017 - ACS Publications
Samarium(II) iodide–water and samarium(II) iodide–water–amine complexes have been recognized as valuable reagents for the selective generation of aminoketyl radicals from …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
AJG Santiago - 2020 - search.proquest.com
The focus of this document is the development and study of the Cp* Ir (III)-catalyzed halogenation of N, N-diisopropylbenzamides. The optimized conditions for the iodination reaction …
T Fang, XH Gao, RY Tang, XG Zhang… - Chemical …, 2014 - pubs.rsc.org
A novel and convenient protocol for the formation of amides via palladium-catalyzed N-dealkylative carbonylation of alkyl tertiary amines has been developed. In the presence of PdCl2(…
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk
AD Khanolkar, D Lu, M Ibrahim… - Journal of medicinal …, 2007 - ACS Publications
The identification of the CB2 cannabinoid receptor has provided a novel target for the development of therapeutically useful cannabinergic molecules. We have synthesized benzo[c]…
Number of citations: 110 0-pubs-acs-org.brum.beds.ac.uk
DJ Press - 2013 - prism.ucalgary.ca
The selenoenzyme glutathione peroxidase protects against oxidative stress by reducing peroxides in the presence of glutathione, a tripeptide thiol. Under conditions of extreme …
Number of citations: 3 prism.ucalgary.ca

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